molecular formula C18H31NO4 B122071 10-Nitrolinoleic acid CAS No. 774603-04-2

10-Nitrolinoleic acid

Cat. No. B122071
M. Wt: 325.4 g/mol
InChI Key: LELVHAQTWXTCLY-XYWKCAQWSA-N
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Description

10-Nitrolinoleic acid (LNO2) is a nitrated fatty acid derived from linoleic acid, which is generated through nitric oxide (NO) and fatty acid-dependent redox reactions. It is recognized for its anti-inflammatory cell signaling properties and has been identified as a potent endogenous ligand for peroxisome proliferator-activated receptor gamma (PPARγ), a nuclear hormone receptor that regulates glucose homeostasis, lipid metabolism, and inflammation .

Synthesis Analysis

The synthesis of 10-nitrolinoleic acid has been achieved through a practical eight-step, convergent sequence, which features a nitro aldol reaction as a key step. This synthetic route allows for the preparation of 10-nitrolinoleic acid as a single regio- and geometrical isomer, which is crucial for its biological activity .

Molecular Structure Analysis

10-Nitrolinoleic acid exists as a mixture of regioisomers, with the 10-nitro derivative being one of the significant forms. These isomers have been separated and identified using NMR spectroscopy, revealing that they have distinct bioactivities, particularly in their ability to activate PPARγ .

Chemical Reactions Analysis

The stability and reactivity of 10-nitrolinoleic acid have been studied, showing that it decays at different rates depending on the isomeric form. The 10-nitro isomer decays more slowly compared to the 9-nitro isomer, which undergoes rapid decay in neutral aqueous medium, leading to various products including hydroxy-, keto-, and nitronitrate ester derivatives. These differences in stability may explain the presence of the 10-nitro isomer in biological fluids .

Physical and Chemical Properties Analysis

10-Nitrolinoleic acid exhibits pluripotent signaling properties, including the activation of endothelial heme oxygenase 1 (HO-1) expression, which is an adaptive response to inflammatory mediators and oxidative stress. This activation occurs at clinically relevant concentrations and is independent of PPARγ, suggesting additional signaling pathways . The physical properties of LNO2, such as its aqueous decay and release of nitric oxide, are influenced by the surrounding environment, with stabilization occurring in hydrophobic microenvironments .

Scientific Research Applications

Nitric Oxide Signaling Transduction

10-Nitrolinoleic acid plays a significant role in nitric oxide signaling. Schopfer et al. (2005) found that the aqueous decay of 10-nitrolinoleic acid releases nitric oxide (·NO), which is a crucial signaling molecule in various biological processes. This release of ·NO by 10-nitrolinoleic acid indicates its potential in modulating nitric oxide signaling pathways in different biological contexts (Schopfer et al., 2005).

Stability and Reactivity

Manini et al. (2008) investigated the stability and reactivity of 10-nitrolinoleic acid, providing insights into its chemical behavior under physiological conditions. They observed that 10-nitrolinoleic acid has different stability profiles compared to its isomers, which can impact its biological activities (Manini et al., 2008).

PPAR-gamma Activation

The ability of 10-nitrolinoleic acid to activate peroxisome proliferator-activated receptor gamma (PPAR-gamma) was a focus of research by Gorczynski et al. (2009). They found that different nitroalkene fatty acids, including 10-nitrolinoleic acid, activate PPARgamma at submicromolar concentrations, suggesting their significant role in metabolic regulation (Gorczynski et al., 2009).

Modulation of Cellular Signaling

Alexander et al. (2006) explored how 10-nitrolinoleic acid modulates cellular signaling. Their findings suggest that 10-nitrolinoleic acid, through its interaction with multidrug resistance protein 1 (MRP1), can influence cellular responses, particularly in the context of PPARgamma-dependent transcription activation (Alexander et al., 2006).

Pharmacokinetics in Adipose Tissue

Fazzari et al. (2017) provided insights into the pharmacokinetics of nitro-fatty acids like 10-nitrolinoleic acid in adipose tissue. They observed preferential accumulation and distinct metabolism in adipose tissue, highlighting the unique pharmacokinetic profile of nitro-fatty acids (Fazzari et al., 2017).

Induction of Nrf2-Dependent and -Independent Responses

Kansanen et al. (2009) studied the effects of nitro-fatty acids on endothelial cells, particularly focusing on the Nrf2 pathway. They found that 10-nitrolinoleic acid can activate both Nrf2-dependent and -independent gene expression, suggesting its broader impact on cellular protective mechanisms (Kansanen et al., 2009).

Nitroalkene Activation of TRP Channels

Artim et al. (2011) investigated the effects of nitroalkenes, including 10-nitrolinoleic acid, on transient receptor potential (TRP) channels. They demonstrated that 10-nitrolinoleic acid activates TRP channels on sensory neurons, which could have implications for bladder activity modulation (Artim et al., 2011).

Future Directions

Nitrolinoleic acid is present in plasma lipoproteins and red blood cell membranes at concentrations of 500 nM, rendering this species the most quantitatively abundant, biologically active oxide of nitrogen in the human vascular compartment . This suggests that nitroalkene derivatives of linoleic acid are pluripotent signaling mediators that act not only via receptor-dependent mechanisms, but also by transducing the signaling actions of NO via pathways subject to regulation by the relative distribution of LNO2 to hydrophobic versus aqueous microenvironments .

properties

IUPAC Name

(9E,12Z)-10-nitrooctadeca-9,12-dienoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H31NO4/c1-2-3-4-5-8-11-14-17(19(22)23)15-12-9-6-7-10-13-16-18(20)21/h8,11,15H,2-7,9-10,12-14,16H2,1H3,(H,20,21)/b11-8-,17-15+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LELVHAQTWXTCLY-XYWKCAQWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCC=CCC(=CCCCCCCCC(=O)O)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCC/C=C\C/C(=C\CCCCCCCC(=O)O)/[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H31NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201261386
Record name (9E,12Z)-10-Nitro-9,12-octadecadienoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201261386
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

325.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name 10-Nitrolinoleic acid
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0005049
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Product Name

10-Nitrolinoleic acid

CAS RN

774603-04-2
Record name (9E,12Z)-10-Nitro-9,12-octadecadienoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=774603-04-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (9E,12Z)-10-Nitro-9,12-octadecadienoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201261386
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 10-Nitrolinoleic acid
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0005049
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
50
Citations
E Dunny, P Evans - The Journal of Organic Chemistry, 2010 - ACS Publications
… ,12(Z)-dienoic acid (10-nitrolinoleic acid) (2a) was prepared as … demonstrated that a mixture of 10-nitrolinoleic acid (2a) and … 9 was then converted into 10-nitrolinoleic acid (2a) following …
Number of citations: 21 pubs.acs.org
P Manini, L Capelli, S Reale, M Arzillo… - The Journal of …, 2008 - ACS Publications
… Herein, we report an expedient nitroselenenylation/oxidation route to 9-nitrolinoleic acid (1) and 10-nitrolinoleic acid (2), which enabled comparative product studies under …
Number of citations: 30 pubs.acs.org
E Niki - Biofactors, 2008 - content.iospress.com
… It was reported recently that 9-nitrolinoleic acid was much less stable than 10-nitrolinoleic acid [29], which may explain the above unexpected results. …
Number of citations: 333 content.iospress.com
SR Woodcock, SR Salvatore, BA Freeman… - Tetrahedron …, 2021 - Elsevier
Conjugated diene-containing fatty acids (rumenic and rumelenic acids) are major substrates for nitration under physiological conditions. Their nitrated products are present in human …
Number of citations: 3 www.sciencedirect.com
B Kuehn, C Brat, J Fettel, N Hellmuth… - Biochemical …, 2018 - Elsevier
… Cells were seeded sparsely and treated with 9-NOA, 10-nitrolinoleic acid (10-NLA), and MMF for 10 days. Strongest anti-proliferative effects were observed in 9-NOA–treated cells (IC …
Number of citations: 17 www.sciencedirect.com
X Zhou, SJ Pak, D Li, L Dong, F Chen, X Hu, L Ma - Foods, 2023 - mdpi.com
… These metabolites are mainly fatty acids and their metabolites (10-nitrolinoleic acid, 9,10,13-… Of these, 10-nitrolinoleic acid is an endogenous lipid mediator and agonist of PPAR [46], …
Number of citations: 1 www.mdpi.com
Q Qiu, G Abis, F Mattingly-Peck, S Lynham… - Journal of Molecular …, 2022 - Elsevier
… sEH inhibition by electrophilic fatty acids, focussing on 9- and 10-nitrooleic acids (9NO 2 OA, 10NO 2 OA), previously studied in the context of sEH,23, 35 and 10-nitrolinoleic acid (10NO …
Number of citations: 2 www.sciencedirect.com
SR Woodcock, G Bonacci, SL Gelhaus… - Free Radical Biology and …, 2013 - Elsevier
Nitrated fatty acids are the product of nitrogen dioxide reaction with unsaturated fatty acids. The discovery of peroxynitrite and peroxidase-induced nitration of biomolecules led to the …
Number of citations: 64 www.sciencedirect.com
LH Jones - Chemistry & Biology, 2012 - cell.com
Posttranslational modifications of proteins play key roles in the regulation of biological processes and lead to various physiological responses. In recent years, a number of analytical …
Number of citations: 44 www.cell.com
M d'Ischia, A Napolitano, P Manini… - Chemical Research in …, 2011 - ACS Publications
… In line with this view, pure, freshly synthesized 9-nitrolinoleic acid and 10-nitrolinoleic acid, two main products of linoleic acid nitration, both proved to be unstable when left in neutral …
Number of citations: 101 pubs.acs.org

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